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Introduction
Mardepodect (PF-02545920) is an investigational small molecule that was developed by Pfizer

as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The clinical

development program for mardepodect targeted two primary central nervous system disorders:

schizophrenia and Huntington's disease. Preclinical evidence suggested that by modulating

cyclic nucleotide signaling in the brain, mardepodect could offer a novel therapeutic approach

for these conditions.[1] Despite promising early-stage results, the development of mardepodect

was ultimately discontinued in 2017 due to a lack of demonstrated efficacy in Phase II clinical

trials for both indications.[2]

This technical guide provides a comprehensive overview of the clinical development history of

mardepodect, detailing its mechanism of action, preclinical rationale, and the design and

outcomes of its key clinical trials.

Mechanism of Action and Preclinical Rationale
Mardepodect exerts its pharmacological effect by selectively inhibiting the PDE10A enzyme.

This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain

region involved in motor control, cognition, and emotional regulation.[2] PDE10A is responsible

for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP), important second messengers in intracellular signaling cascades.
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By inhibiting PDE10A, mardepodect leads to an accumulation of intracellular cAMP and cGMP,

which in turn activates protein kinase A (PKA). This activation of the cAMP/PKA signaling

pathway is believed to be the primary mechanism through which mardepodect was expected to

exert its therapeutic effects in both schizophrenia and Huntington's disease.[3]

Preclinical Evidence
The potential of mardepodect as an antipsychotic was evaluated in preclinical studies using the

conditioned avoidance response (CAR) test in rodents.[4] The CAR test is a well-established

behavioral model with high predictive validity for antipsychotic activity.[4] In this paradigm,

animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a

preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotic drugs

characteristically suppress this conditioned avoidance behavior without impairing the animal's

ability to escape the aversive stimulus, and mardepodect demonstrated activity in this model.[5]

[6]

Signaling Pathway of Mardepodect
The following diagram illustrates the proposed signaling pathway affected by mardepodect in

striatal medium spiny neurons.
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Caption: Mardepodect inhibits PDE10A, increasing cAMP levels and PKA activity.
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Clinical Development Program
The clinical development of mardepodect included Phase I studies in healthy volunteers to

assess safety, tolerability, and pharmacokinetics, followed by Phase II proof-of-concept trials in

patients with schizophrenia and Huntington's disease.

Phase I Studies in Healthy Volunteers
Multiple Phase I studies were conducted to evaluate the safety and pharmacokinetic profile of

mardepodect in healthy volunteers. These studies were crucial for determining the appropriate

dose ranges for the subsequent Phase II trials. While detailed quantitative data from these

studies are not publicly available, they established a safety profile that supported further

investigation in patient populations.[7][8][9][10]

Phase II Clinical Trial in Schizophrenia (NCT00570063)
This was a randomized, double-blind, placebo-controlled inpatient study designed to evaluate

the efficacy and safety of mardepodect in patients with an acute exacerbation of schizophrenia.

[11]

Primary Objective: To assess the efficacy of mardepodect compared to placebo in reducing

the symptoms of schizophrenia.

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale

(PANSS) total score.[11] The PANSS is a 30-item scale used to assess the severity of

positive, negative, and general psychopathology symptoms of schizophrenia, with each item

rated on a 7-point scale.[12][13][14][15][16]

Inclusion Criteria: Patients with a primary diagnosis of schizophrenia experiencing an acute

exacerbation.[11]

Exclusion Criteria: Included a primary psychiatric diagnosis other than schizophrenia and

substance abuse or dependence within the last 6 months.[11]

The trial failed to demonstrate a statistically significant difference between mardepodect and

placebo on the primary endpoint of PANSS total score.[17]
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Phase II Clinical Trial in Schizophrenia (NCT01939548)
This outpatient study evaluated the efficacy, safety, and tolerability of mardepodect as an

adjunctive treatment for patients with sub-optimally controlled symptoms of schizophrenia.[18]

Primary Objective: To determine if adjunctive treatment with mardepodect is effective in

improving symptoms in patients with schizophrenia who are not adequately responding to

their current antipsychotic medication.

Primary Endpoint: Change from baseline in the PANSS total score.[18]

Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP)

scale, a clinician-rated scale measuring personal and social functioning.[18]

This study was terminated early based on a pre-planned interim analysis which indicated that

the trial was unlikely to meet its pre-specified efficacy criteria. The decision was not based on

any safety concerns.[19]

Phase II Clinical Trial in Huntington's Disease
(AMARYLLIS - NCT02197130)
The AMARYLLIS trial was a randomized, double-blind, placebo-controlled study to assess the

efficacy and safety of mardepodect in subjects with Huntington's disease.[20][21]

Primary Objective: To evaluate the efficacy of mardepodect in improving motor impairment in

individuals with Huntington's disease.

Primary Endpoint: Change from baseline in the Unified Huntington's Disease Rating Scale

Total Motor Score (UHDRS-TMS) after 26 weeks of treatment.[20] The UHDRS-TMS is a

standardized assessment of motor function in Huntington's disease.[22][23][24][25][26]

Secondary Endpoints: Included the change from baseline in the Total Maximum Chorea

(TMC) score of the UHDRS.[20]

Inclusion Criteria: Included a CAG repeat length of 36 or greater, a UHDRS-TMS of 10 or

greater, and a Total Functional Capacity of 7 or greater.[20]
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Treatment Arms: Patients were randomized to receive mardepodect 5 mg twice daily,

mardepodect 20 mg twice daily, or placebo.[27]

Parameter Mardepodect 5 mg
Mardepodect 20
mg

Placebo

Number of

Randomized Subjects
79 56 81

Primary Endpoint

(Change in UHDRS-

TMS)

No significant

improvement vs.

placebo

No significant

improvement vs.

placebo

-

Secondary Endpoint

(Change in UHDRS-

TMC)

No significant

improvement vs.

placebo

No significant

improvement vs.

placebo

-

Adverse Events 86% of patients 90% of patients 72% of patients

Most Common

Adverse Events

Somnolence, fatigue,

weight decrease

Somnolence, fatigue,

weight decrease

Somnolence, fatigue,

weight decrease

Discontinuation due to

Adverse Events
14% 26% 6%

Data sourced from Delnomdedieu et al., 2018.[27][28]

The AMARYLLIS trial did not meet its primary or secondary efficacy endpoints, showing no

significant improvement in motor function in patients with Huntington's disease treated with

mardepodect compared to placebo.[1][21] However, pre-specified exploratory quantitative

motor (Q-Motor) measures suggested a dose-dependent improvement in motor coordination.

[28] The treatment was generally safe and well-tolerated, although there was a higher rate of

discontinuation due to adverse events in the 20 mg group.[27]

Experimental Workflow Diagrams
Conditioned Avoidance Response (CAR) Experimental
Workflow
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Caption: Workflow of the Conditioned Avoidance Response experiment.
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Clinical Trial Workflow for a Phase II Study
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Caption: A generalized workflow for a Phase II clinical trial.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1679672?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The clinical development of mardepodect represents a concerted effort to translate a novel

pharmacological mechanism into a therapeutic intervention for schizophrenia and Huntington's

disease. While the preclinical data provided a strong rationale for its development, the Phase II

clinical trials did not demonstrate the required efficacy to support continuation of the program.

The discontinuation of mardepodect underscores the challenges inherent in CNS drug

development and highlights the critical importance of robust efficacy signals in mid-stage

clinical trials. The data generated from the mardepodect clinical development program,

however, remain a valuable resource for the scientific community, contributing to our

understanding of PDE10A biology and the complex pathophysiology of schizophrenia and

Huntington's disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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